molecular formula C15H23NO B2868146 N-[2-(2-Adamantyl)ethyl]prop-2-enamide CAS No. 2361641-81-6

N-[2-(2-Adamantyl)ethyl]prop-2-enamide

Cat. No.: B2868146
CAS No.: 2361641-81-6
M. Wt: 233.355
InChI Key: LVOUANPTIMNXML-UHFFFAOYSA-N
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Description

N-[2-(2-Adamantyl)ethyl]prop-2-enamide is a synthetic organic compound of significant interest in advanced chemical and biological research. It is characterized by a unique molecular architecture that incorporates a rigid, lipophilic adamantane group connected to a reactive acrylamide moiety via an ethyl linker. This structure makes it a valuable building block in organic synthesis and medicinal chemistry, particularly for the development of novel molecules with potential biological activity. The adamantane group is a well-known pharmacophore that can enhance a compound's metabolic stability and lipophilicity, thereby influencing its bioavailability and interaction with biological targets . Compounds featuring adamantane and acrylamide structures are actively investigated in cancer research, for instance, as potential inhibitors of DNA repair enzymes like Tyrosyl-DNA phosphodiesterase 1 (Tdp1) . Inhibiting Tdp1 is a promising strategy to increase the efficacy of established anticancer drugs, such as topoisomerase 1 (Top1) poisons . Researchers can utilize the reactive prop-2-enamide (acrylamide) group of this compound to engage in further chemical transformations, including Michael addition or polymerization reactions, facilitating the creation of more complex chemical entities or specialized polymers. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human, clinical, or veterinary use.

Properties

IUPAC Name

N-[2-(2-adamantyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-15(17)16-4-3-14-12-6-10-5-11(8-12)9-13(14)7-10/h2,10-14H,1,3-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOUANPTIMNXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(2-Adamantyl)ethyl]prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl nitrate with ethylamine in the presence of sulfuric acid to form N-(1-adamantyl)ethylamine. This intermediate is then reacted with acryloyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Adamantyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols.

Scientific Research Applications

N-[2-(2-Adamantyl)ethyl]prop-2-enamide is a chemical compound featuring an adamantyl group, a bicyclic hydrocarbon structure known for its stability and steric hindrance, and a prop-2-enamide functional group, which includes a double bond and an amide linkage. The adamantyl moiety contributes to the compound's unique physical and chemical properties, making it of interest in medicinal chemistry and materials science. Research indicates that this compound has potential therapeutic applications, with derivatives of adamantane compounds exhibiting antiviral and anticancer properties. Its unique structure allows for interactions with biological targets, influencing various biochemical pathways.

Scientific Research Applications
this compound is used as a building block in the synthesis of complex organic compounds. Its applications span across different fields. Interaction studies have focused on its binding affinity and selectivity towards specific biomolecules, with the adamantyl group enhancing steric hindrance, which potentially affects how the compound interacts with various targets. These interactions may influence key biological processes, making it a subject of interest for further investigation in pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of N-[2-(2-Adamantyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The prop-2-enamide moiety may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Adamantyl)ethyl]prop-2-enamide is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required.

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